Enantiomeric Purity and Stereochemical Integrity: (R)- vs. (S)-Enantiomer
The (R)-enantiomer (CAS 917344-15-1) and (S)-enantiomer (CAS 1260587-51-6) are distinct chemical entities with opposite stereochemistry at the 2-position. The (R)-enantiomer is specified by the isomeric SMILES notation CCOC(=O)[C@H]1CCC(=O)CN1C(=O)OC(C)(C)C, while the (S)-enantiomer is denoted by CCOC(=O)[C@@H]1CCC(=O)CN1C(=O)OC(C)(C)C . This absolute stereochemical difference directly impacts the three-dimensional arrangement of substituents, which is critical for molecular recognition events in biological systems and for generating enantiomerically pure downstream products in asymmetric synthesis [1].
| Evidence Dimension | Absolute configuration at C2 |
|---|---|
| Target Compound Data | (2R) configuration (C@H stereocenter) |
| Comparator Or Baseline | (S)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate (CAS 1260587-51-6): (2S) configuration (C@@H stereocenter) |
| Quantified Difference | Opposite enantiomer; chiral inversion leads to a different stereoisomer with distinct physical and biological properties. |
| Conditions | Structural characterization via SMILES notation and InChIKey: RMDHGBVAOBPLIY-SNVBAGLBSA-N (R) vs. RMDHGBVAOBPLIY-JTQLQIEISA-N (S) |
Why This Matters
Selecting the correct enantiomer is essential for achieving the desired stereochemical outcome in asymmetric synthesis and for ensuring biological activity in chiral drug candidates.
- [1] Chem-Space. (n.d.). 1-tert-butyl 2-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate. Retrieved from https://chem-space.com View Source
